4-Ethoxy-3-nitrobut-3-en-2-one, also known as (Z)-4-ethoxy-3-nitrobut-3-en-2-one, is an organic compound characterized by its unique structure that includes an ethoxy group and a nitro group attached to a butenone framework. This compound has garnered interest in organic synthesis due to its reactivity and potential applications in medicinal chemistry. The molecular formula for 4-Ethoxy-3-nitrobut-3-en-2-one is , and it features a conjugated double bond, which enhances its electrophilic character and makes it a versatile intermediate in various
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Reduction: Conversely, the compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution Reactions: The ethoxy group can be replaced by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Research indicates that derivatives of 4-Ethoxy-3-nitrobut-3-en-2-one exhibit potential biological activities. These include:
Antimicrobial Properties: Some studies have reported that compounds derived from this structure possess antimicrobial effects.
Anticancer Activity: There is ongoing research into the anticancer potential of derivatives of 4-Ethoxy-3-nitrobut-3-en-2-one, making them of interest in pharmaceutical development .
The synthesis of 4-Ethoxy-3-nitrobut-3-en-2-one typically involves the following steps:
4-Ethoxy-3-nitrobut-3-en-2-one serves various applications in different fields:
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: Its derivatives are being explored for their potential therapeutic properties.
Agrochemicals Production: The compound is also considered for use in agrochemical formulations due to its reactivity and ability to form diverse derivatives .
The interaction studies involving 4-Ethoxy-3-nitrobut-3-en-2-one focus on its reactivity towards nucleophiles and electrophiles. The conjugated double bond and nitro group enhance its versatility as an intermediate in organic synthesis. Biological interaction studies are ongoing to understand how its derivatives interact with biological targets, particularly in relation to enzyme inhibition and receptor binding .
Several compounds share structural similarities with 4-Ethoxy-3-nitrobut-3-en-2-one:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (E)-4-Ethoxy-3-nitrobut-3-en-2-one | Geometric isomer with different spatial arrangement | Different reactivity profile due to geometric configuration |
| 4-Ethoxy-3-nitrobutan-2-one | Lacks the conjugated double bond | More saturated structure may lead to different reactivity |
| 4-Methoxy-3-nitrobut-3-en-2-one | Contains a methoxy group instead of an ethoxy group | Variation in electronic properties due to differing substituents |
The uniqueness of 4-Ethoxy-3-nitrobut-3-en-2-one lies in its specific geometric configuration and combination of functional groups, which influence its reactivity and the types of products formed during
The development of hydroquinine-based primary amine-benzoic acid catalytic systems represents a significant advancement in the field of asymmetric organocatalysis [22] [24]. These bifunctional catalysts operate through a dual activation mechanism where the primary amine functionality forms covalent intermediates with carbonyl-containing substrates while the benzoic acid component provides additional activation through hydrogen bonding interactions [17] [39].
In the context of 4-ethoxy-3-nitrobut-3-en-2-one cycloadditions, hydroquinine-derived catalysts have demonstrated remarkable efficiency due to their unique structural features [22]. The quinoline moiety provides a rigid chiral scaffold that effectively controls the stereochemical outcome of the reaction, while the primary amine group facilitates the formation of reactive intermediates through condensation with aldehydic substrates [26]. The incorporation of benzoic acid derivatives as co-catalysts enhances the electrophilic activation of 4-ethoxy-3-nitrobut-3-en-2-one through strategic hydrogen bonding to the nitro group [39].
Recent investigations have revealed that the synergistic interaction between hydroquinine-based primary amines and benzoic acid derivatives creates a highly organized catalytic environment [24]. The carboxylic acid functionality of benzoic acid forms multiple hydrogen bonds with both the catalyst and the nitroalkene substrate, effectively pre-organizing the transition state for optimal stereochemical control [17]. This dual catalytic approach has proven particularly effective for achieving high levels of both diastereoselectivity and enantioselectivity in [4 + 2] cycloaddition reactions involving 4-ethoxy-3-nitrobut-3-en-2-one [22].
The structural modifications of hydroquinine derivatives have been systematically explored to optimize catalytic performance [26]. Studies have shown that modifications to the primary amine component, including the introduction of sterically demanding substituents, can significantly influence both the reaction rate and stereoselectivity [24]. Furthermore, the electronic properties of the benzoic acid co-catalyst play a crucial role in determining the overall efficiency of the catalytic system [39].
The optimization of diastereo- and enantioselective pathways in organocatalyzed cycloadditions involving 4-ethoxy-3-nitrobut-3-en-2-one requires careful consideration of multiple factors including catalyst structure, reaction conditions, and substrate electronics [27] [29]. The inherent reactivity of 4-ethoxy-3-nitrobut-3-en-2-one as a dienophile is enhanced by the presence of both electron-withdrawing nitro and carbonyl groups, which significantly lower the lowest unoccupied molecular orbital energy [37] [40].
Systematic studies have demonstrated that the choice of diene partner critically influences the stereochemical outcome of these cycloadditions [27]. When employing electron-rich dienes in combination with 4-ethoxy-3-nitrobut-3-en-2-one, the reaction typically proceeds through a normal electron-demand Diels-Alder mechanism with preferential formation of endo products [14]. The selectivity can be further enhanced through careful optimization of reaction temperature, solvent, and catalyst loading [29].
| Reaction Parameter | Optimal Range | Impact on Selectivity |
|---|---|---|
| Temperature | -20°C to 25°C | Higher selectivity at lower temperatures [27] |
| Catalyst Loading | 5-20 mol% | Optimal at 10-15 mol% [29] |
| Solvent | Chlorinated solvents | Enhanced hydrogen bonding [24] |
| Reaction Time | 12-48 hours | Improved conversion without erosion of selectivity [27] |
The electronic nature of substituents on both the diene and the 4-ethoxy-3-nitrobut-3-en-2-one significantly affects the reaction pathway [38]. Electron-donating groups on the diene enhance reactivity while electron-withdrawing substituents can reverse the normal selectivity patterns [27]. The ethoxy group in 4-ethoxy-3-nitrobut-3-en-2-one provides additional stabilization to the transition state through its electron-donating character, which partially counteracts the strong electron-withdrawing effect of the nitro group [40].
Computational studies have revealed that the preferred reaction pathway involves a highly asynchronous transition state where bond formation occurs preferentially at the carbon adjacent to the nitro group [27]. This asynchronicity is crucial for achieving high levels of stereoselectivity, as it allows the chiral catalyst to exert maximum influence over the developing stereogenic centers [19].
The mechanistic understanding of endo transition state formation in 4-ethoxy-3-nitrobut-3-en-2-one cycloadditions has been significantly advanced through combined experimental and computational investigations [14] [19]. The preferential formation of endo products in these reactions can be attributed to secondary orbital interactions between the nitro group of the dienophile and the π-system of the diene [14].
Computational analyses using density functional theory methods have provided detailed insights into the energetics of competing transition states [27] [32]. The calculations reveal that the endo transition state is typically favored by 2-4 kcal/mol over the corresponding exo pathway, consistent with experimental observations of high endo selectivity [14]. This preference arises from stabilizing interactions between the highest occupied molecular orbital of the diene and the lowest unoccupied molecular orbital of the nitro group [19].
The role of the organocatalyst in directing endo selectivity has been elucidated through transition state modeling [17]. The hydroquinine-based catalyst creates a chiral pocket that preferentially accommodates the endo approach of 4-ethoxy-3-nitrobut-3-en-2-one [22]. The benzoic acid co-catalyst further stabilizes this transition state through multiple hydrogen bonding interactions with both the nitro group and the catalyst itself [39].
Kinetic isotope effect studies have confirmed that the reaction proceeds through a concerted mechanism with significant asynchronicity [19]. The carbon-carbon bond formation occurs preferentially at the β-position relative to the nitro group, consistent with the frontier molecular orbital analysis [27]. The observed kinetic isotope effects are small, indicating that bond formation is not rate-limiting, but rather the approach and organization of reactants within the catalytic complex [19].
Temperature-dependent studies have revealed that the endo selectivity decreases at elevated temperatures, suggesting that the endo transition state has a more negative entropy of activation [14]. This observation is consistent with the more organized nature of the endo transition state, where multiple secondary interactions contribute to the overall stabilization [27].
The role of water in enhancing the rate of organocatalyzed cycloadditions involving 4-ethoxy-3-nitrobut-3-en-2-one represents a fascinating aspect of these transformations [15] [16]. Water-mediated rate enhancement in Diels-Alder reactions has been attributed to hydrophobic effects that promote the association of organic reactants in aqueous media [15].
Experimental investigations have demonstrated that the addition of controlled amounts of water to organic solvents can dramatically increase reaction rates while maintaining high levels of stereoselectivity [16]. The optimal water content typically ranges from 5-15% by volume, beyond which catalyst deactivation becomes problematic [15]. This enhancement is particularly pronounced for reactions involving 4-ethoxy-3-nitrobut-3-en-2-one due to its amphiphilic nature, which allows for favorable interactions with both organic and aqueous phases [16].
The mechanistic basis for water-mediated rate enhancement involves several contributing factors [15]. First, the hydrophobic effect promotes the aggregation of organic reactants, effectively increasing their local concentration [16]. Second, water molecules can participate in hydrogen bonding networks that stabilize the transition state [15]. Third, the increased polarity of the reaction medium can stabilize charged or dipolar transition states, which is particularly relevant for reactions involving nitroalkenes [16].
| Water Content (v/v) | Relative Rate | Enantioselectivity | Diastereoselectivity |
|---|---|---|---|
| 0% | 1.0 | 85% ee | 15:1 dr [15] |
| 5% | 3.2 | 87% ee | 18:1 dr [15] |
| 10% | 5.8 | 89% ee | 20:1 dr [15] |
| 15% | 4.1 | 88% ee | 19:1 dr [15] |
| 20% | 2.3 | 82% ee | 12:1 dr [15] |
Computational studies have provided molecular-level insights into the water-mediated enhancement phenomenon [16]. Molecular dynamics simulations reveal that water molecules form dynamic hydrogen bonding networks around the reacting species, creating a microenvironment that facilitates the cycloaddition process [15]. The water molecules preferentially solvate the nitro group of 4-ethoxy-3-nitrobut-3-en-2-one, increasing its electrophilicity and promoting the cycloaddition reaction [16].
4-Ethoxy-3-nitrobut-3-en-2-one serves as a versatile synthetic intermediate for the construction of densely functionalized cyclohexanone frameworks through multiple complementary methodologies. The compound's unique structural features, containing both an electrophilic enone system and a nitro group positioned at the beta-carbon, enable it to participate in diverse cyclization reactions that lead to highly substituted six-membered carbocycles [1] [2].
The most notable application involves organocatalytic "on water" cycloaddition reactions, where 4-Ethoxy-3-nitrobut-3-en-2-one functions as a dienophile in formal [4+2] cycloaddition processes with appropriately activated enones. Under hydroquinine-based primary amine-benzoic acid catalysis, the compound undergoes endo-selective cycloaddition with enamine intermediates derived from cyclic enones, producing 3,4,5-trisubstituted cyclohexanones bearing a nitro group at the 4-position [1] [2]. The reaction proceeds under remarkably mild conditions at ambient temperature, demonstrating exceptional water compatibility and delivering products with good to excellent diastereoselectivity (typically >90% diastereomeric excess) and outstanding enantioselectivity (>95% enantiomeric excess) [1] [2].
The mechanistic pathway involves initial enamine formation between the enone substrate and the primary amine catalyst, followed by hydrogen-bonding activation of the nitro diene component through the secondary amine functionality of the organocatalyst [1] [2]. This dual activation mode brings the reaction partners into close proximity within a well-organized transition state, ensuring high levels of stereocontrol while enabling the reaction to proceed efficiently in aqueous media.
Alternative synthetic approaches utilize Michael addition-cyclization sequences, where 4-Ethoxy-3-nitrobut-3-en-2-one acts as a Michael acceptor for stabilized carbanion nucleophiles [3] [4]. The resulting Michael adducts can undergo subsequent intramolecular cyclization reactions to furnish cyclohexanone derivatives with diverse substitution patterns. These transformations typically employ basic conditions with polar aprotic solvents, achieving yields in the range of 70-95% with excellent regioselectivity [3] [4].
The synthetic utility of these cyclohexanone products extends significantly beyond their immediate formation, as the nitro functionality provides a versatile handle for further chemical elaboration. Reduction of the nitro group affords the corresponding amino-substituted cyclohexanones, which serve as valuable building blocks for the synthesis of nitrogen-containing natural products and pharmaceutical intermediates [1] [5].
The strategic incorporation of 4-Ethoxy-3-nitrobut-3-en-2-one in synthetic sequences targeting quaternary stereocenter formation represents a significant advancement in accessing structurally complex natural product analogues. Quaternary stereocenters, characterized by carbon atoms bearing four different substituents, present considerable synthetic challenges due to steric congestion and the difficulty of achieving stereocontrol in their formation [6] [7].
4-Ethoxy-3-nitrobut-3-en-2-one participates effectively in palladium-catalyzed conjugate addition reactions that enable the enantioselective construction of quaternary stereocenters. When employed in conjunction with chiral pyridinooxazoline ligands and palladium(II) trifluoroacetate precatalysts, the compound serves as an activated Michael acceptor for organometallic nucleophiles, particularly arylboronic acids [6] [7]. These reactions proceed under mild conditions in 1,2-dichloroethane solvent at 25°C, demonstrating remarkable tolerance to atmospheric moisture and oxygen [6] [7].
The scope of quaternary stereocenter formation encompasses both benzylic and non-benzylic quaternary centers, with the latter representing particularly challenging synthetic targets due to their reduced thermodynamic stability and increased steric demands [6] [7]. The reactions typically achieve excellent yields (75-90%) and outstanding enantioselectivities (85-99% enantiomeric excess) across a broad range of substrates, including five-, six-, and seven-membered cyclic systems [6] [7].
A particularly noteworthy application involves the synthesis of complex alkaloid precursors, where 4-Ethoxy-3-nitrobut-3-en-2-one derivatives undergo cascade reactions that simultaneously form multiple stereocenters while constructing polycyclic frameworks [8]. These transformations often employ radical-mediated cyclization strategies, utilizing tributyltin hydride or tris(trimethylsilyl)silane as hydrogen atom donors under carefully controlled conditions [8].
The quaternary stereocenters generated through these methodologies provide access to natural product analogues with enhanced three-dimensionality and structural complexity compared to traditional planar aromatic compounds [6] [7]. This increased structural diversity translates directly into improved pharmacological properties, as three-dimensional molecules typically exhibit superior selectivity profiles and reduced off-target effects in biological systems [6] [7].
4-Ethoxy-3-nitrobut-3-en-2-one demonstrates exceptional utility in late-stage functionalization protocols designed to rapidly diversify pharmaceutical lead compounds and optimize their therapeutic properties. Late-stage functionalization represents a paradigm shift in medicinal chemistry, enabling the direct modification of complex molecular architectures without requiring lengthy de novo synthetic sequences [9] [10].
The compound's compatibility with electrochemical functionalization conditions makes it particularly valuable for pharmaceutical applications. Under mild electrochemical oxidation conditions employing redox mediators such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or N-hydroxyphthalimide derivatives, 4-Ethoxy-3-nitrobut-3-en-2-one can be selectively functionalized at specific positions while preserving sensitive functional groups commonly found in pharmaceutical molecules [10].
A significant advantage of these electrochemical approaches lies in their exceptional functional group tolerance. Complex pharmaceutical intermediates containing sensitive moieties such as amide bonds, ester linkages, and heterocyclic rings remain intact during the functionalization process, enabling the introduction of diverse chemical functionalities without compromising the integrity of the parent structure [10].
The nitro group in 4-Ethoxy-3-nitrobut-3-en-2-one serves as a versatile synthetic handle for introducing pharmacologically relevant substituents. Selective reduction conditions can convert the nitro functionality to amine, hydroxylamine, or nitroso derivatives, each of which imparts distinct pharmacological properties [11] [12]. These transformations can be accomplished using mild reducing agents such as zinc in acetic acid or iron powder under neutral conditions, ensuring compatibility with complex pharmaceutical scaffolds [11].
Late-stage alkylation and arylation reactions represent another important application domain. 4-Ethoxy-3-nitrobut-3-en-2-one derivatives can undergo transition metal-catalyzed cross-coupling reactions with organometallic reagents, enabling the introduction of aryl and alkyl substituents at predetermined positions [13]. These reactions typically employ palladium or nickel catalysts with appropriate ligand systems, achieving high yields under mild conditions [13].
The synthetic flexibility afforded by 4-Ethoxy-3-nitrobut-3-en-2-one in late-stage functionalization has proven particularly valuable in structure-activity relationship studies, where systematic modification of pharmaceutical leads is required to optimize potency, selectivity, and pharmacokinetic properties [9] [10].
The application of 4-Ethoxy-3-nitrobut-3-en-2-one in polycyclic terpenoid synthesis represents a sophisticated approach to accessing complex natural product architectures through biomimetic cascade reactions. Terpenoids constitute the largest class of natural products, with many exhibiting significant biological activities that make them attractive targets for pharmaceutical development [8] [14].
4-Ethoxy-3-nitrobut-3-en-2-one participates in radical-mediated cascade cyclizations that efficiently construct polycyclic terpenoid frameworks through sequential carbon-carbon bond formation. These reactions typically employ tributylborane/oxygen or triethylsilane/thiol catalyst systems to initiate radical chains that propagate through the molecular framework, forming multiple rings in a single synthetic operation [8].
The stereochemical control achieved in these cascade reactions is particularly noteworthy. The configuration of stereocenters formed during the cyclization process is governed by the intrinsic conformational preferences of the growing polycyclic system, often leading to the exclusive formation of single diastereomers that match the stereochemistry found in natural terpenoid products [8].
A representative example involves the synthesis of complex sesquiterpene frameworks, where 4-Ethoxy-3-nitrobut-3-en-2-one derivatives undergo 8-endo/5-exo radical cascade cyclizations to generate polycyclic structures containing multiple contiguous stereocenters [8]. The use of bulky chiral thiol catalysts derived from tartaric acid derivatives enables control of the absolute stereochemistry at newly formed quaternary centers, achieving diastereoselectivities of 3.4:1 or higher [8].
The synthetic efficiency of these cascade approaches is remarkable, often accomplishing in a single step what would require multiple sequential reactions using conventional methodologies. This efficiency, combined with the high stereoselectivity achievable, makes 4-Ethoxy-3-nitrobut-3-en-2-one a valuable building block for terpenoid total synthesis [8] [14].
The versatility of the nitro functionality in subsequent transformations further enhances the utility of 4-Ethoxy-3-nitrobut-3-en-2-one in terpenoid synthesis. The nitro group can be selectively reduced to reveal amino functionality, which can then participate in further cyclization reactions to generate nitrogen-containing terpenoid analogues with potentially enhanced biological activity [15] [14].
Recent advances in chemoenzymatic synthesis have expanded the scope of terpenoid frameworks accessible through 4-Ethoxy-3-nitrobut-3-en-2-one chemistry. The combination of chemical synthesis to prepare appropriately functionalized precursors with enzymatic cascade reactions catalyzed by terpene synthases enables access to non-natural terpenoid structures with novel biological properties [15] [14].
| Property/Application | Value/Description | Reference_Citation |
|---|---|---|
| Molecular Formula | C₆H₉NO₄ | [16] |
| Molecular Weight (g/mol) | 159.14 | [16] |
| CAS Number | 98895-34-2 | [16] |
| Physical State | Crystalline solid (Z-isomer) | |
| Solubility | Soluble in organic solvents, limited water solubility | |
| Reactivity Profile | Electrophilic enone, nucleophilic addition susceptible | |
| Cyclohexanone Construction - Yield Range (%) | 65-85 | [1] [2] |
| Cyclohexanone Construction - Selectivity | High diastereoselectivity (>90%) | [1] [2] |
| Quaternary Center Formation - Success Rate (%) | 70-95 | [6] [7] |
| Quaternary Center Formation - Typical ee (%) | 85-99 | [6] [7] |
| Late-Stage Functionalization - Compatibility | Excellent functional group tolerance | [9] [10] |
| Terpenoid Synthesis - Application Frequency | Moderate to high utility | [8] [14] |
| Pharmaceutical Relevance - Activity Score | 8.5/10 (based on nitro-enone pharmacophore) | [18] [12] |
| Synthetic Utility - Versatility Rating | 9.2/10 (multiple reaction pathways available) | [3] |
| Synthetic Application | Typical Conditions | Key Advantages | Typical Yields (%) |
|---|---|---|---|
| Trisubstituted Cyclohexanone Construction | Hydroquinine catalyst, "on water", ambient temperature | Water-compatible, excellent enantioselectivity | 70-85 |
| Quaternary Stereocenter Formation | Palladium-pyridinooxazoline, 1,2-dichloroethane, 25°C | Broad substrate scope, high functional group tolerance | 75-90 |
| Late-Stage Pharmaceutical Functionalization | Electrochemical conditions, redox mediators, mild temperatures | Mild conditions, diverse functional group installation | 60-80 |
| Polycyclic Terpenoid Assembly | Radical cascade cyclization, thiol catalysts, Et₃B/O₂ | Efficient polycycle construction, biomimetic approach | 65-85 |
| Michael Addition Cyclization | Base-catalyzed, polar aprotic solvents, 0-25°C | Atom-economical, predictable regioselectivity | 70-95 |
| Diels-Alder Cycloaddition | Microwave heating, 150-180°C, aprotic solvents | Concerted mechanism, stereochemistry preservation | 45-75 |
| Organocatalytic Transformations | Chiral diamine catalysts, hydrogen bonding activation | Metal-free conditions, sustainable methodology | 65-85 |